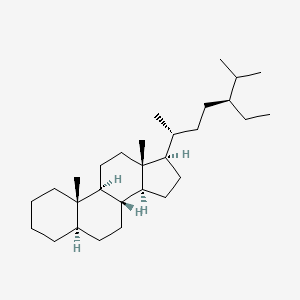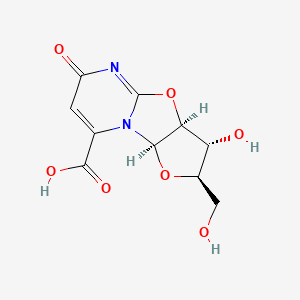
Benzilonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzilone is a quaternary ammonium compound known for its antimuscarinic properties. It is primarily used as an antispasmodic agent in the treatment of gastrointestinal disorders. The compound’s IUPAC name is 1,1-diethyl-3-(2-hydroxy-2,2-diphenylacetoxy)pyrrolidinium, and it has a molecular formula of C22H28NO3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzilone can be synthesized through a multi-step process involving the reaction of pyrrolidine with diethyl sulfate to form 1,1-diethylpyrrolidinium. This intermediate is then reacted with benzilic acid to yield Benzilone .
Industrial Production Methods: In industrial settings, the synthesis of Benzilone involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions typically include maintaining specific temperatures and pH levels to optimize the reaction rate and minimize by-products .
Analyse Chemischer Reaktionen
Reaktionstypen: Benzilon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Benzilon kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu erhalten.
Substitution: Benzilon kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Pyrrolidiniumgruppe durch andere Nukleophile ersetzt wird
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Hydroxidionen oder Amine werden bei Substitutionsreaktionen eingesetzt
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
Benzilon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Modellverbindung bei der Untersuchung von quartären Ammoniumverbindungen verwendet.
Biologie: Benzilon wird in der Forschung an Neurotransmittersystemen aufgrund seiner antimuskarinischen Eigenschaften eingesetzt.
Medizin: Es wird wegen seiner möglichen therapeutischen Wirkungen bei der Behandlung von Magen-Darm-Erkrankungen und anderen Zuständen mit glatter Muskelspastik untersucht.
Industrie: Benzilon wird bei der Herstellung von Pharmazeutika und als Additiv in bestimmten industriellen Prozessen verwendet
5. Wirkmechanismus
Benzilon übt seine Wirkung aus, indem es muskarinische Acetylcholinrezeptoren blockiert, die an der Übertragung von Nervenimpulsen im parasympathischen Nervensystem beteiligt sind. Durch die Hemmung dieser Rezeptoren reduziert Benzilon die Kontraktionen der glatten Muskulatur und die Drüsensekretion, wodurch Spasmen und andere damit verbundene Symptome gelindert werden .
Ähnliche Verbindungen:
Atropin: Ein weiteres Antimuskarinikum, das für ähnliche therapeutische Zwecke eingesetzt wird.
Scopolamin: Bekannt für seine antimuskarinischen und antiemetischen Eigenschaften.
Hyoscyamin: Wird zur Behandlung verschiedener Magen-Darm-Erkrankungen eingesetzt.
Vergleich: Benzilon ist einzigartig in seiner minimalen Passage durch die Blut-Hirn-Schranke, was im Vergleich zu anderen Antimuskarinika wie Atropin und Scopolamin zu einer Verringerung der Nebenwirkungen auf das zentrale Nervensystem führt. Dies macht Benzilon zu einer bevorzugten Wahl für die Behandlung peripherer Erkrankungen ohne signifikante zentrale Effekte .
Wirkmechanismus
Benzilone exerts its effects by blocking muscarinic acetylcholine receptors, which are involved in the transmission of nerve impulses in the parasympathetic nervous system. By inhibiting these receptors, Benzilone reduces smooth muscle contractions and glandular secretions, providing relief from spasms and other related symptoms .
Vergleich Mit ähnlichen Verbindungen
Atropine: Another antimuscarinic agent used for similar therapeutic purposes.
Scopolamine: Known for its antimuscarinic and antiemetic properties.
Hyoscyamine: Used to treat various gastrointestinal disorders.
Comparison: Benzilone is unique in its minimal passage through the blood-brain barrier, which reduces central nervous system side effects compared to other antimuscarinic agents like atropine and scopolamine. This makes Benzilone a preferred choice for treating peripheral conditions without significant central effects .
Eigenschaften
CAS-Nummer |
16175-92-1 |
|---|---|
Molekularformel |
C22H28NO3+ |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H28NO3/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,20,25H,3-4,15-17H2,1-2H3/q+1 |
InChI-Schlüssel |
ZKCWITXZGWUJAV-UHFFFAOYSA-N |
SMILES |
CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC |
Kanonische SMILES |
CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC |
Key on ui other cas no. |
16175-92-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


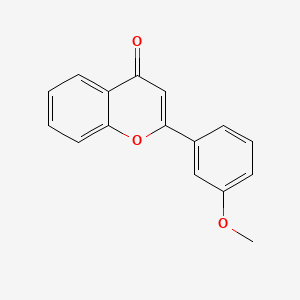
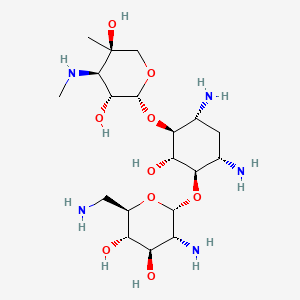
![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)

![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)
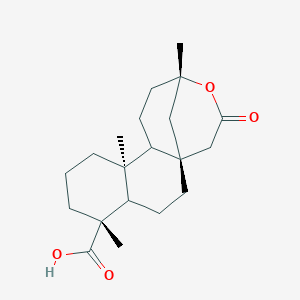
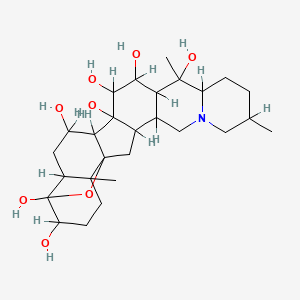
![(3r,11Bs)-9-methoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B1200587.png)

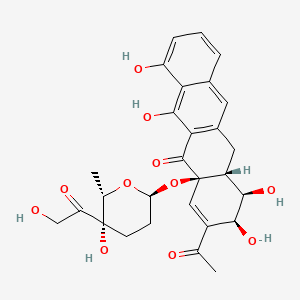
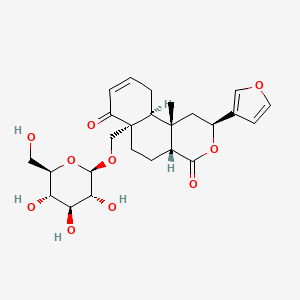
![(2S)-N-{5-[3-({4-[(2S)-2-amino-5-carbamimidamidopentanamido]butyl}amino)propanamido]pentyl}-2-[2-(2,4-dihydroxyphenyl)acetamido]succinamide](/img/structure/B1200592.png)
